Naldemedine's Unique Non-Competitive Antagonism and Slower Kinetics vs. Naloxone and Naloxegol
Naldemedine (the active entity in the tosylate salt) demonstrates a fundamental mechanistic difference from other opioid antagonists. In vitro Schild plot analysis confirmed that naldemedine acts as a non-competitive antagonist at μ-opioid receptors, whereas both naloxone and naloxegol are competitive antagonists [1]. This is further supported by kinetic data showing that naldemedine has slower association (Kon) and dissociation (Koff) rates for the μ-opioid receptor than its comparators [1].
| Evidence Dimension | Type of μ-opioid receptor antagonism |
|---|---|
| Target Compound Data | Non-competitive |
| Comparator Or Baseline | Naloxone (competitive), Naloxegol (competitive) |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | In vitro Schild plot analysis on recombinant human μ-opioid receptors. |
Why This Matters
This distinct mechanism of action can translate to a different functional profile, such as insurmountable antagonism of opioid effects in the gut, which is not observed with competitive antagonists.
- [1] Kanemasa T, et al. Pharmacological Profile of Naldemedine, a Peripherally Acting μ-Opioid Receptor Antagonist: Comparison with Naloxone and Naloxegol. J Pharmacol Exp Ther. 2020 Jun;373(3):438-444. View Source
